REACTION_CXSMILES
|
C(N(CC)CC)C.[Cl:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=1.ClC(OCC)=O.[CH2:24]([NH2:27])[CH2:25][NH2:26].Cl>C(Cl)(Cl)Cl>[ClH:8].[NH2:26][CH2:25][CH2:24][NH:27][C:13](=[O:15])[C:12]1[CH:11]=[CH:10][C:9]([Cl:8])=[CH:17][CH:16]=1 |f:6.7|
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition (0.5 hour)
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
ADDITION
|
Details
|
are added dropwise at 0°
|
Type
|
FILTRATION
|
Details
|
The acidic mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the neutral constituents remaining are removed by extraction with chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted several times with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform extracts are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ethanol/ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCNC(C1=CC=C(C=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(CC)CC)C.[Cl:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=1.ClC(OCC)=O.[CH2:24]([NH2:27])[CH2:25][NH2:26].Cl>C(Cl)(Cl)Cl>[ClH:8].[NH2:26][CH2:25][CH2:24][NH:27][C:13](=[O:15])[C:12]1[CH:11]=[CH:10][C:9]([Cl:8])=[CH:17][CH:16]=1 |f:6.7|
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition (0.5 hour)
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
ADDITION
|
Details
|
are added dropwise at 0°
|
Type
|
FILTRATION
|
Details
|
The acidic mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the neutral constituents remaining are removed by extraction with chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted several times with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform extracts are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ethanol/ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCNC(C1=CC=C(C=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |